Cas no 2228636-68-6 (tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate)

tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate
- EN300-1899467
- tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate
- 2228636-68-6
-
- インチ: 1S/C13H19F3N2O2S/c1-12(2,3)20-11(19)18-7-8(17)6-9-4-5-10(21-9)13(14,15)16/h4-5,8H,6-7,17H2,1-3H3,(H,18,19)
- InChIKey: RNUGOVVWVHJZMH-UHFFFAOYSA-N
- SMILES: S1C(C(F)(F)F)=CC=C1CC(CNC(=O)OC(C)(C)C)N
計算された属性
- 精确分子量: 324.11193351g/mol
- 同位素质量: 324.11193351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 358
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.6Ų
- XLogP3: 2.6
tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1899467-0.05g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 0.05g |
$1866.0 | 2023-09-18 | ||
Enamine | EN300-1899467-5.0g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 5g |
$6441.0 | 2023-06-01 | ||
Enamine | EN300-1899467-10.0g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 10g |
$9550.0 | 2023-06-01 | ||
Enamine | EN300-1899467-0.5g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 0.5g |
$2132.0 | 2023-09-18 | ||
Enamine | EN300-1899467-5g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 5g |
$6441.0 | 2023-09-18 | ||
Enamine | EN300-1899467-1g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 1g |
$2221.0 | 2023-09-18 | ||
Enamine | EN300-1899467-0.25g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 0.25g |
$2044.0 | 2023-09-18 | ||
Enamine | EN300-1899467-2.5g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 2.5g |
$4355.0 | 2023-09-18 | ||
Enamine | EN300-1899467-1.0g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 1g |
$2221.0 | 2023-06-01 | ||
Enamine | EN300-1899467-0.1g |
tert-butyl N-{2-amino-3-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate |
2228636-68-6 | 0.1g |
$1955.0 | 2023-09-18 |
tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamateに関する追加情報
Introduction to tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate (CAS No. 2228636-68-6)
tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2228636-68-6, represents a sophisticated derivative of thiophene, a heterocyclic aromatic compound that is widely recognized for its role in medicinal chemistry and material science. The presence of multiple functional groups, including an amino group, a carbamate moiety, and a trifluoromethyl substituent, endows this molecule with distinct chemical reactivity and potential biological activity.
The structural framework of tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate incorporates several key elements that contribute to its versatility. The thiophene ring, a core structural unit, is known for its stability and ability to interact with biological targets. The introduction of a trifluoromethyl group at the 3 and 5 positions of the thiophene ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the amino group at the 2-position provides a site for further functionalization, enabling the attachment of various pharmacophores. The carbamate linkage, connected to a propyl chain terminated by a tert-butyl group, adds rigidity and spatial orientation to the molecule, influencing its interactions with biological receptors.
In recent years, there has been growing interest in thiophene derivatives due to their potential applications in pharmaceuticals. Research has demonstrated that modifications within the thiophene core can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds. For instance, studies have shown that incorporating electron-withdrawing groups like trifluoromethyl can enhance binding affinity to certain enzymes and receptors. The tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate structure exemplifies this trend by combining multiple functional groups in a carefully orchestrated manner to optimize biological activity.
One of the most compelling aspects of this compound is its potential as a lead structure in drug discovery. The combination of an amino group and a carbamate moiety suggests that it may exhibit both protease inhibition and kinase modulation capabilities. Proteases play crucial roles in various physiological processes, including inflammation and cell signaling, making them attractive targets for therapeutic intervention. Similarly, kinases are involved in numerous cellular pathways, and their dysregulation is often associated with diseases such as cancer. By targeting these enzymes, tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate could offer therapeutic benefits in conditions where these enzymes are aberrantly activated.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before experimental testing. Molecular docking studies have been particularly useful in evaluating how tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate interacts with target proteins. These studies have hinted at potential binding sites on enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are implicated in inflammatory responses. Furthermore, the trifluoromethyl group's ability to modulate electronic properties has been exploited to enhance binding interactions with aromatic residues in protein active sites.
The synthesis of tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming carbon-carbon bonds within the thiophene ring. Additionally, protecting group strategies have been employed to ensure selective functionalization at different sites. These advances have not only improved yield but also allowed for greater control over stereochemistry, which is critical for biological activity.
The potential applications of tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate extend beyond traditional pharmaceuticals. In material science, thiophene derivatives are being explored for their conductive properties in organic electronics and photovoltaic devices. The presence of electron-donating groups like amino can enhance charge transport capabilities, making this compound a candidate for use in organic semiconductors or light-emitting diodes (OLEDs). Furthermore, its stability under various conditions makes it suitable for industrial applications where chemical robustness is essential.
Epidemiological studies have also highlighted the importance of small molecules that can modulate inflammatory pathways without causing significant side effects. Given that chronic inflammation is implicated in numerous diseases, including cardiovascular disorders and neurodegenerative conditions, compounds like tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate hold promise as therapeutic agents. Preclinical trials are currently underway to evaluate its efficacy and safety profile in animal models. These studies aim to provide preliminary evidence supporting further development into clinical trials where human patients could benefit from its therapeutic potential.
The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen-2-ylpropyl}carbamate. Machine learning algorithms can analyze vast datasets to predict molecular properties and identify patterns that human researchers might overlook. This approach has led to the discovery of novel scaffolds with unique activities against disease-causing targets. As AI continues to evolve, it is expected that more compounds like this will be identified and optimized for therapeutic use.
In conclusion,tert-butyl N-{2-amino-3-5-(trifluoromethyl)thiophen}-2 -y lprop ylca rba mate (CAS No . 2228636 -68 -6) represents a fascinating example of how structural complexity can be leveraged to develop molecules with significant biological activity . Its unique combination o f functional groups , coupled wi th recent advanc ements i n synthetic chemist ry an d computational biology , positions it as a promis ing lead st ructure i n drug discove ry . Further resea rch i n both academic an d industrial lab oratories i s warranted t o fully explo it its potent ia l an d explore new app licatio ns i n medicine an d materia ls science .
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